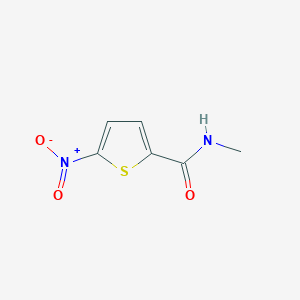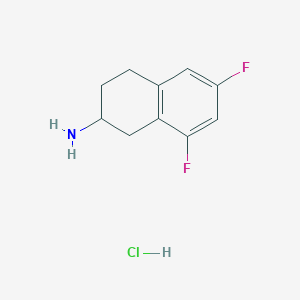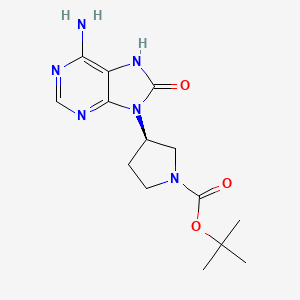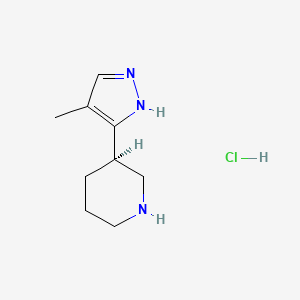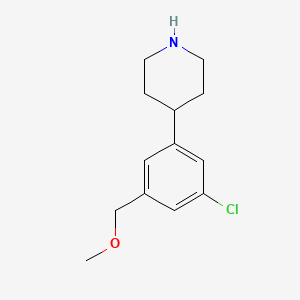
(3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane is an organic compound that belongs to the class of aryl sulfides. This compound features a phenyl ring substituted with chlorine, fluorine, and methoxy groups, along with a methylsulfane group. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoro-4-methoxyphenol and methylthiol.
Reaction Conditions: The phenol is first converted to its corresponding phenoxide using a strong base like sodium hydride. This phenoxide is then reacted with methylthiol in the presence of a suitable catalyst, such as a transition metal complex, under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
(3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfane group, yielding the corresponding hydrocarbon.
Substitution: The halogen substituents (chlorine and fluorine) on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane can be compared with other aryl sulfides such as:
- (3-Chloro-5-fluoro-4-methoxyphenyl)(ethyl)sulfane
- (3-Chloro-5-fluoro-4-methoxyphenyl)(propyl)sulfane
Uniqueness
The unique combination of chlorine, fluorine, and methoxy substituents on the phenyl ring, along with the methylsulfane group, imparts distinct chemical properties to this compound
特性
分子式 |
C8H8ClFOS |
|---|---|
分子量 |
206.67 g/mol |
IUPAC名 |
1-chloro-3-fluoro-2-methoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFOS/c1-11-8-6(9)3-5(12-2)4-7(8)10/h3-4H,1-2H3 |
InChIキー |
YFSYEQIIAKYYFS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Cl)SC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


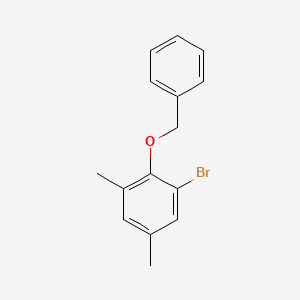
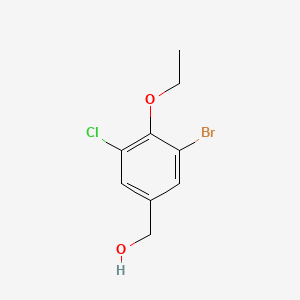

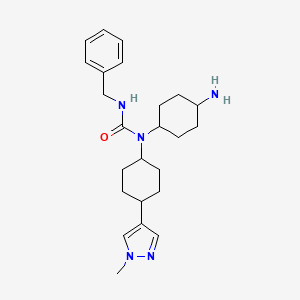

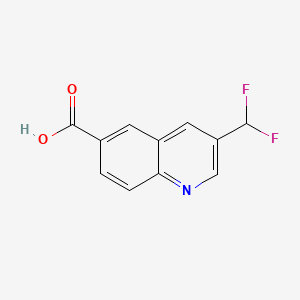


![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
